REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:1][C:2]([C:3](=[O:4])[N:5]1[CH2:6][CH2:7][N:8]([c:11]2[cH:12][n:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]2)[CH2:9][CH2:10]1)([CH3:20])[CH3:21]>>[CH3:1][C:2]([CH2:3][N:5]1[CH2:6][CH2:7][N:8]([c:11]2[cH:12][n:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]2)[CH2:9][CH2:10]1)([CH3:20])[CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)N1CCN(c2ccc([N+](=O)[O-])nc2)CC1
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Name
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Type
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product
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Smiles
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CC(C)(C)CN1CCN(c2ccc([N+](=O)[O-])nc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |